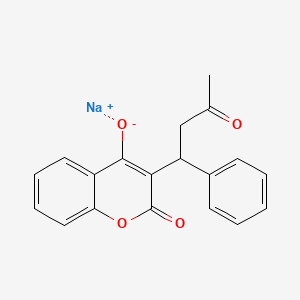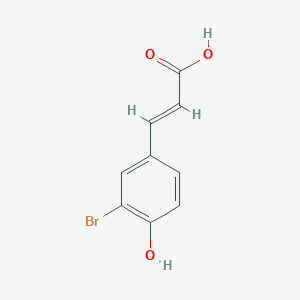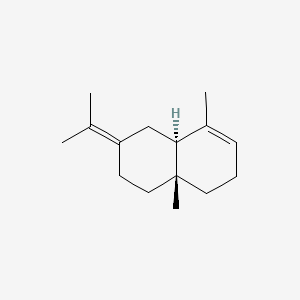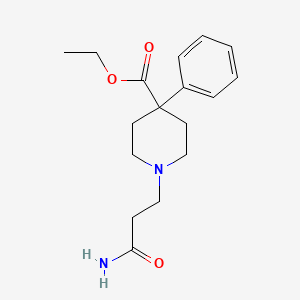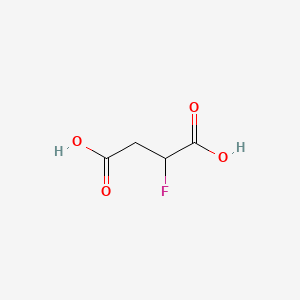
2-Fluorosuccinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorosuccinic acid, also known as (S)-2-Fluorobutanedioic acid, is an organic compound with the molecular formula C4H5FO4. It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a fluorine atom. This modification imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Fluorosuccinic acid can be synthesized through several methods. One common approach involves the fluorination of succinic acid derivatives. For instance, the reaction of succinic anhydride with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These methods are optimized for high yield and purity, often employing advanced fluorinating agents and catalysts to ensure efficient conversion of starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluorosuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluoromalonic acid.
Reduction: Reduction reactions can convert it to fluorobutyric acid.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Fluoromalonic acid.
Reduction: Fluorobutyric acid.
Substitution: Various substituted succinic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluorosuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-fluorosuccinic acid involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by mimicking the structure of succinic acid, thereby interfering with metabolic pathways. This can lead to the accumulation of intermediates and disruption of normal cellular functions .
Comparaison Avec Des Composés Similaires
Succinic Acid: The parent compound, lacking the fluorine atom.
Fluoromalonic Acid: An oxidized derivative of 2-fluorosuccinic acid.
Fluorobutyric Acid: A reduced derivative of this compound.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and interaction with biological molecules compared to its non-fluorinated counterparts .
Propriétés
Numéro CAS |
687-50-3 |
|---|---|
Formule moléculaire |
C4H3FO4-2 |
Poids moléculaire |
134.06 g/mol |
Nom IUPAC |
2-fluorobutanedioate |
InChI |
InChI=1S/C4H5FO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/p-2 |
Clé InChI |
WVFZPKYHJCLEET-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)O)F)C(=O)O |
SMILES canonique |
C(C(C(=O)[O-])F)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


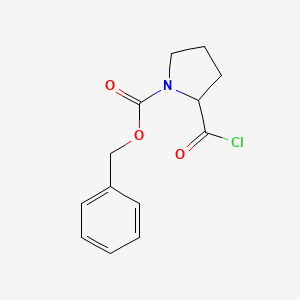
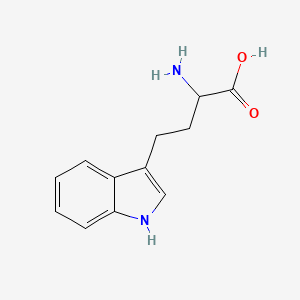
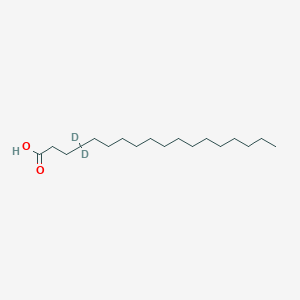
![Ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]benzoate](/img/structure/B3433901.png)
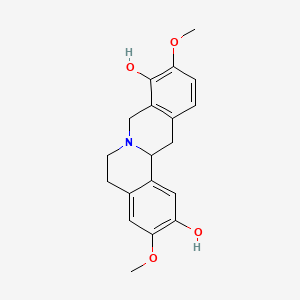
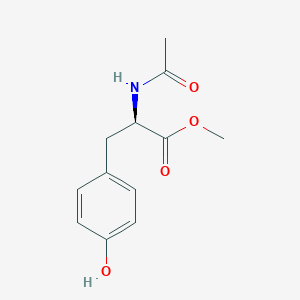
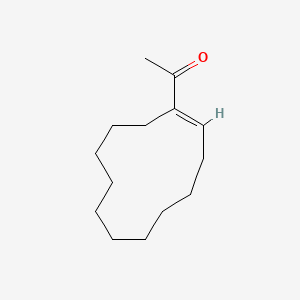

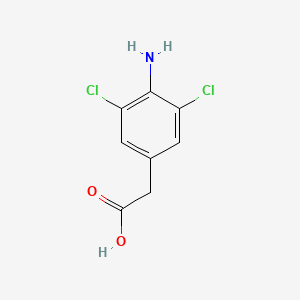
![tert-butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate](/img/structure/B3433937.png)
